3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
Description
3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H9ClN4O2. This compound is notable for its unique structure, which includes an amino group, a chloro group, and a dimethylamino group attached to a pyrazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Properties
IUPAC Name |
3-amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c1-12(2)6-4(8)10-3(7(13)14)5(9)11-6/h1-2H3,(H2,9,11)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFTZOWAUUTRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of appropriate pyrazine derivatives with chlorinating agents and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: This compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-chloropyrazine-2-carboxylic acid
- 5-Dimethylamino-6-chloropyrazine-2-carboxylic acid
- 3,5-Diamino-6-chloropyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both amino and dimethylamino groups on the pyrazine ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
